molecular formula C25H26N2O3 B2727667 N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034242-71-0

N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2727667
CAS RN: 2034242-71-0
M. Wt: 402.494
InChI Key: HFMPFOKKGRYGNZ-UHFFFAOYSA-N
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Description

“N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide” is a complex organic compound. It contains a benzhydryl group (two phenyl rings connected by a methylene bridge), an isonicotinamide group (a pyridine ring with a carboxamide group), and a tetrahydropyran ring (a six-membered ring with one oxygen atom and five carbon atoms) which is methoxy-substituted .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzhydryl group would provide aromaticity, the isonicotinamide group would introduce polarity, and the tetrahydropyran ring would add steric bulk .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The tetrahydropyran ring could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a tetrahydropyran ring are typically colorless and volatile .

Scientific Research Applications

Insecticidal Activities

The compound has been investigated for its insecticidal properties. Specifically, it targets the ryanodine receptor (RyR), which is crucial for insect muscle function. Researchers have designed and synthesized novel diphenyl-1H-pyrazole derivatives with cyano substituents, including this compound. In larvicidal assays against the diamondback moth (Plutella xylostella), it exhibited moderate to high activity. Notably, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) demonstrated 84% larvicidal activity at a concentration of 0.1 mg/L. Molecular docking studies suggest that these compounds may activate insect RyR .

Organic Light-Emitting Diodes (OLEDs)

While not extensively studied, the compound’s structure suggests potential as a building block for organic light-emitting materials. Anthracene moieties, similar to those present in this compound, have been used to construct efficient blue-emitting materials for OLEDs. Further exploration of its photophysical properties and device performance could reveal its suitability for OLED applications .

properties

IUPAC Name

N-benzhydryl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-25(22-11-14-26-23(17-22)30-18-19-12-15-29-16-13-19)27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-11,14,17,19,24H,12-13,15-16,18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMPFOKKGRYGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

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